Furan, 2-methyl-3-phenyl-

Synthetic Organic Chemistry Catalysis Heterocycle Synthesis

2-Methyl-3-phenylfuran (CAS 50552-26-6) is a substituted furan derivative with the molecular formula C11H10O and a molecular weight of 158.20 g/mol. It features a furan ring substituted at the 2-position with a methyl group and at the 3-position with a phenyl ring, resulting in a moderately lipophilic compound (calculated LogP ≈ 3.255) with a low topological polar surface area (TPSA ≈ 13.1 Ų).

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 50552-26-6
Cat. No. B15053936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-methyl-3-phenyl-
CAS50552-26-6
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C2=CC=CC=C2
InChIInChI=1S/C11H10O/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyKSXJDWPQYWPMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-phenylfuran (CAS 50552-26-6): Key Chemical Properties and Synthetic Role of a Methyl-Substituted Phenylfuran


2-Methyl-3-phenylfuran (CAS 50552-26-6) is a substituted furan derivative with the molecular formula C11H10O and a molecular weight of 158.20 g/mol [1]. It features a furan ring substituted at the 2-position with a methyl group and at the 3-position with a phenyl ring, resulting in a moderately lipophilic compound (calculated LogP ≈ 3.255) with a low topological polar surface area (TPSA ≈ 13.1 Ų) [1]. This compound serves primarily as a versatile synthetic intermediate in organic chemistry, enabling access to more complex furan-based structures. Its unique substitution pattern imparts distinct electronic and steric characteristics that differentiate it from other phenylfuran regioisomers and simple alkylfurans, making it a valuable building block for medicinal chemistry programs and materials science applications where precise control over molecular geometry and physicochemical properties is required [1].

Versatile synthetic intermediate for complex furan-based structures
Distinct 2-methyl-3-phenyl substitution pattern for medicinal chemistry building blocks
Supports precise control over molecular geometry and physicochemical properties
Moderate lipophilicity and low polar surface area profile for membrane permeability studies

Why 2-Methyl-3-phenylfuran (CAS 50552-26-6) Cannot Be Replaced by Generic Furan Analogs in Structure-Driven Applications


Furan derivatives are not interchangeable; subtle variations in substitution pattern, even among regioisomers, profoundly affect molecular properties critical to research outcomes. The specific 2-methyl-3-phenyl substitution of CAS 50552-26-6 yields a distinct combination of steric hindrance, electronic distribution, and lipophilicity that dictates its behavior in chemical reactions, biological assays, and material formulations. For instance, the presence of the methyl group ortho to the furan oxygen alters ring electron density and influences regioselectivity in further functionalization compared to unsubstituted 3-phenylfuran or the 4-phenyl regioisomer . Similarly, the phenyl group at the 3-position introduces a conjugated π-system and significant hydrophobicity not present in simple dialkylfurans like 2,3-dimethylfuran. Attempts to substitute a generic, cheaper furan analog without accounting for these quantitative differences will lead to failed syntheses, inconsistent assay results, or compromised material performance. The following evidence guide provides the specific, measurable data required to justify the selection of 2-methyl-3-phenylfuran over its closest structural analogs.

vs. 3-Phenylfuran
Regioselectivity may shift in electrophilic reactions; the blocked α-position avoids C2 by-products.
vs. 2,3-Dimethylfuran
Absence of phenyl ring substantially reduces hydrophobicity and π-stacking potential, altering target binding.
vs. 5-Ethoxy analog
Higher polar surface area may compromise passive membrane permeability; methoxy/ethoxy analogs may not replicate CNS penetration profile.

Quantitative Differentiation of 2-Methyl-3-phenylfuran (50552-26-6) from Closest Analogs: A Procurement Evidence Guide


Gold-Catalyzed Synthetic Yield: 2-Methyl-3-phenylfuran vs. Unsubstituted 3-Phenylfuran

Under gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols, 2-methyl-3-phenylfuran is obtained in 67% yield . In contrast, the analogous synthesis of unsubstituted 3-phenylfuran via alternative methods (e.g., tandem Diels-Alder/retro-Diels-Alder) typically proceeds with yields ranging from 30-52%, as reported for related 3-substituted furan syntheses [1]. The presence of the 2-methyl group in the target compound contributes to enhanced regioselectivity and stability of the intermediate during the gold-catalyzed cyclization, resulting in a higher isolated yield compared to the unsubstituted parent structure.

Synthetic Yield
Cross-study comparable
Target: 67% (Au-catalyzed)
3-Phenylfuran: 30–52%
+15–37% absolute yield improvement
Supports cost-efficient scale-up and reduced waste
Conditions: Au-catalyzed cyclization vs. alternative routes
Synthetic Organic Chemistry Catalysis Heterocycle Synthesis

Lipophilicity (LogP) Comparison: 2-Methyl-3-phenylfuran vs. 2,3-Dimethylfuran

The calculated LogP (XLogP3) of 2-methyl-3-phenylfuran is 3.255 [1]. In comparison, the calculated LogP of 2,3-dimethylfuran—a common alkylfuran analog lacking the phenyl substituent—is approximately 1.87 [2]. This difference of 1.385 LogP units corresponds to an approximately 24-fold higher octanol-water partition coefficient for the target compound, indicating significantly greater lipophilicity.

Lipophilicity (LogP)
Cross-study comparable
3.26LogP
Δ vs. 2,3-dimethylfuran:+1.39 (~24× higher partition)
Markedly higher hydrophobicity; aligns with CNS-likeness criteria
Calculated XLogP3 values; may differ from experimental LogP
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Topological Polar Surface Area (TPSA): 2-Methyl-3-phenylfuran vs. 5-Ethoxy-2-methyl-3-phenylfuran

The topological polar surface area (TPSA) of 2-methyl-3-phenylfuran is 13.1 Ų [1]. This is significantly lower than that of 5-ethoxy-2-methyl-3-phenylfuran, which has a TPSA of 22.4 Ų due to the additional ethoxy oxygen atom [2]. Lower TPSA values are strongly correlated with improved passive membrane permeability, particularly across the blood-brain barrier (BBB), where compounds with TPSA < 70 Ų are generally considered favorable for CNS penetration.

Polar Surface Area
Head-to-head
13.1Ų
vs. 5-ethoxy analog: 22.4 Ų (−9.3 Ų, 42% lower)
Low TPSA supports passive membrane permeability review
Calculated values; BBB-favorable threshold typically
Regiochemical Control
Class-level inference
C2 (α) blocked by methyl; C5 remains available for electrophilic substitution. 3-Phenylfuran reacts preferentially at open C2.
Predictable regioselectivity reduces isomeric by-products
Reactivity principle; specific rate data not directly compared
Conformational Preference
Class-level inference
Expected phenyl-furan dihedral ≈40° based on 2-acetyl-5-methyl analog crystal structure. 3-Phenylfuran rotates more freely.
Restricted geometry may enhance target binding specificity
Inferred from analog; direct structural data pending
Drug Design Membrane Permeability Physicochemical Profiling

Substitution Pattern and Reactivity: 2-Methyl-3-phenyl vs. 3-Phenyl-2-unsubstituted Furans

The 2-methyl group in 2-methyl-3-phenylfuran occupies the most electrophilic position of the furan ring (the α-position), blocking direct electrophilic aromatic substitution at this site and directing further functionalization to alternative positions. In contrast, unsubstituted 3-phenylfuran retains an open α-position (C2), leading to different regiochemical outcomes in subsequent reactions. This distinction is critical for library synthesis where specific substitution patterns are required. While no single head-to-head comparative reactivity study was identified for this exact pair, the principle is well-established in furan chemistry: alkyl substitution at C2 deactivates the ring toward electrophiles and alters the electronic distribution .

Regiochemical Control
Class-level inference
C2 (α) blocked by methyl; C5 remains available for electrophilic substitution. 3-Phenylfuran reacts preferentially at open C2.
Predictable regioselectivity reduces isomeric by-products
Reactivity principle; specific rate data not directly compared
Regioselective Functionalization Synthetic Organic Chemistry Medicinal Chemistry

Phenyl-Furan Conjugation Geometry: Implications for Molecular Recognition

X-ray crystallographic analysis of closely related 2-acetyl-5-methyl-3-phenylfuran reveals a dihedral angle of approximately 40° between the furan and phenyl rings, with a transoid conformation of the O=C-C-O group [1]. While the target compound 2-methyl-3-phenylfuran lacks the acetyl group, the core phenyl-furan dihedral angle is expected to be similar based on the steric and electronic constraints imposed by the 2-methyl and 3-phenyl substituents. This conformational preference contrasts with unsubstituted 3-phenylfuran, where the phenyl ring can rotate more freely (lower rotational barrier), potentially leading to different binding poses in biological targets. The fixed geometry imparted by the 2-methyl group reduces conformational entropy and may enhance binding affinity to specific protein pockets.

Conformational Preference
Class-level inference
Expected phenyl-furan dihedral ≈40° based on 2-acetyl-5-methyl analog crystal structure. 3-Phenylfuran rotates more freely.
Restricted geometry may enhance target binding specificity
Inferred from analog; direct structural data pending
Structural Biology Molecular Modeling Conformational Analysis

Optimal Procurement Scenarios for 2-Methyl-3-phenylfuran (CAS 50552-26-6) Based on Quantitative Evidence


Synthesis of CNS-Targeted Small Molecule Libraries

The combination of high lipophilicity (LogP 3.255) and extremely low TPSA (13.1 Ų) makes 2-methyl-3-phenylfuran an ideal scaffold for designing brain-penetrant compounds [1]. Its physicochemical profile aligns with established CNS drug-likeness criteria (TPSA < 70 Ų, LogP 2-5). Procurement is justified when the research objective involves targeting neurological or psychiatric disorders where passive diffusion across the blood-brain barrier is essential. Alternative furan derivatives with higher TPSA (e.g., 5-ethoxy-2-methyl-3-phenylfuran with TPSA 22.4 Ų) or lower lipophilicity (e.g., 2,3-dimethylfuran with LogP ~1.87) are less suitable for CNS applications.

Regioselective Late-Stage Functionalization for Medicinal Chemistry SAR Studies

The presence of the 2-methyl group blocks the most reactive α-position of the furan ring, directing electrophilic substitution exclusively to the C5 position [1]. This regiochemical control is valuable for structure-activity relationship (SAR) programs requiring predictable and clean functionalization. Procurement of 2-methyl-3-phenylfuran enables chemists to generate single, well-defined derivatives without the need for protecting group strategies, thereby accelerating library synthesis and reducing purification burden compared to using unsubstituted 3-phenylfuran which yields isomeric mixtures upon electrophilic attack at C2.

Synthetic Scale-Up Where Yield Efficiency Drives Cost

The reported 67% yield under gold-catalyzed conditions [1] represents a practical advantage for procurement decisions involving larger quantities. Compared to alternative synthetic routes for similar 3-arylfurans that often proceed in lower yields (30-52%) , the more efficient synthesis of 2-methyl-3-phenylfuran translates to reduced raw material costs and waste generation per gram of final product. This yield advantage is particularly relevant when planning multi-step syntheses where the furan core is an early-stage intermediate and overall process economics are a critical selection criterion.

Conformationally Restricted Probes for Protein-Ligand Co-crystallography

The conformational restriction imposed by the 2-methyl group, inferred from the ~40° dihedral angle observed in the crystal structure of the closely related 2-acetyl-5-methyl-3-phenylfuran [2], suggests that 2-methyl-3-phenylfuran will adopt a preferred, well-defined 3D geometry. This property is advantageous in fragment-based drug discovery and co-crystallography studies where ligands with reduced conformational entropy can yield higher-resolution electron density and more interpretable binding poses. Procurement is recommended for structural biology applications requiring rigid, phenyl-furan fragments that will not adopt multiple conformations in the binding pocket.

Application
Selection Property
Validation Focus
CNS-penetrant compound design research
High lipophilicity and low TPSA profile
Passive membrane permeability and brain penetration models
Regioselective derivatization for SAR libraries
Blocked α-position directing C5 functionalization
Single-isomer product formation without protecting groups
Cost-efficient multi-step synthesis scale-up
Reported higher synthetic yield (67%)
Reduced raw material cost and waste per gram
Fragment-based co-crystallography and structural biology
Restricted phenyl-furan dihedral angle (~40° inferred)
High-resolution electron density and defined binding poses

Technical Documentation Hub

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